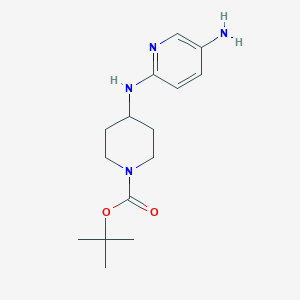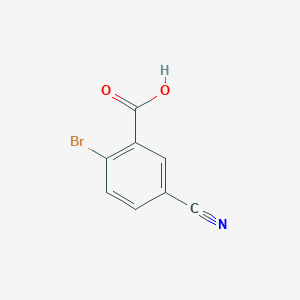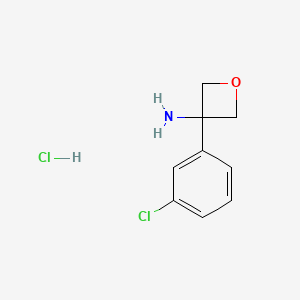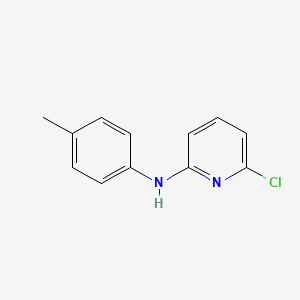
4-クロロフェニルアラニノール塩酸塩
説明
4-Chlorophenylalaninol Hydrochloride is a chemical compound with the CAS Number: 1379971-06-8. It has a molecular weight of 222.11 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for 4-Chlorophenylalaninol Hydrochloride is 2-amino-3-(4-chlorophenyl)-1-propanol hydrochloride . The InChI code for the compound is 1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H .Physical And Chemical Properties Analysis
4-Chlorophenylalaninol Hydrochloride is a white to yellow solid . It should be stored at a temperature of +4°C .科学的研究の応用
薬理学
4-クロロフェニルアラニノール塩酸塩: は、より複雑な分子の合成における構成要素としての潜在的な役割のために、薬理学的研究で使用されています。 うつ病の治療や禁煙を助ける薬剤に使用される塩酸ブプロピオンなどの化合物の研究に関連付けられています .
生化学
生化学では、この化合物は、セロトニンの生合成において重要なトリプトファン水酸化酵素などの酵素に対する阻害効果のために注目されています 。これは、神経伝達物質経路とその神経学的疾患への影響を研究するために価値があります。
化学合成
4-クロロフェニルアラニノール塩酸塩: は、化学合成における有機的な構成要素として役立ちます。 その構造は、さまざまな誘導体の作成を可能にし、これらは特定の特性を持つ新しい医薬品や材料の開発に使用できます .
神経科学
この化合物のセロトニン産生への影響は、神経科学において重要です。 それは、脳内の生化学経路と、うつ病や不安などの状態に関連するセロトニンの枯渇の影響を理解するために使用されます .
材料科学
材料科学における直接的な用途は明示的に言及されていませんが、この化合物の化学合成における役割は、特定の分子配置を持つ材料の作成における潜在的な用途を示唆しています .
環境科学
環境科学で直接使用されていませんが、4-クロロフェニルアラニノール塩酸塩の研究に使用される方法は、環境の持続可能性に適用できます。 その分析で使用される分光法は、環境汚染物質の検出と監視にも使用できます .
作用機序
Target of Action
The primary target of 4-Chlorophenylalaninol Hydrochloride is the enzyme Tryptophan Hydroxylase (TPH) . This enzyme plays a crucial role in the synthesis of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
4-Chlorophenylalaninol Hydrochloride acts as an inhibitor of Tryptophan Hydroxylase . By binding to this enzyme, it prevents the conversion of tryptophan to 5-hydroxytryptamine (5-HT), also known as serotonin . This results in a decrease in the levels of serotonin in the brain .
Biochemical Pathways
The inhibition of Tryptophan Hydroxylase by 4-Chlorophenylalaninol Hydrochloride affects the serotonin synthesis pathway . This pathway begins with the amino acid tryptophan, which is converted into 5-hydroxytryptamine (serotonin) by the action of Tryptophan Hydroxylase . By inhibiting this enzyme, 4-Chlorophenylalaninol Hydrochloride disrupts the production of serotonin .
Result of Action
The primary molecular effect of 4-Chlorophenylalaninol Hydrochloride is the reduction of serotonin levels in the brain due to its inhibitory effect on Tryptophan Hydroxylase . This can lead to various cellular and physiological effects, depending on the role of serotonin in different cell types and systems.
生化学分析
Biochemical Properties
4-Chlorophenylalaninol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin. 4-Chlorophenylalaninol Hydrochloride inhibits the activity of tryptophan hydroxylase, leading to a decrease in serotonin levels . Additionally, it interacts with matrix metalloproteinases and pro-inflammatory factors, influencing various biochemical pathways .
Cellular Effects
4-Chlorophenylalaninol Hydrochloride has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to deplete serotonin levels in the brain by inhibiting tryptophan hydroxylase . This depletion affects various cellular processes, including neurotransmission and mood regulation. Furthermore, 4-Chlorophenylalaninol Hydrochloride impacts gene expression by altering the expression levels of tryptophan hydroxylase and other related genes .
Molecular Mechanism
The molecular mechanism of 4-Chlorophenylalaninol Hydrochloride involves its interaction with specific biomolecules. It binds to tryptophan hydroxylase, inhibiting its activity and reducing serotonin synthesis . This inhibition leads to a cascade of effects on cellular signaling pathways and gene expression. Additionally, 4-Chlorophenylalaninol Hydrochloride may interact with other enzymes and proteins, further modulating biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorophenylalaninol Hydrochloride change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-Chlorophenylalaninol Hydrochloride remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to 4-Chlorophenylalaninol Hydrochloride can lead to sustained inhibition of tryptophan hydroxylase and prolonged depletion of serotonin levels .
Dosage Effects in Animal Models
The effects of 4-Chlorophenylalaninol Hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits tryptophan hydroxylase and reduces serotonin levels without causing significant adverse effects . At high doses, 4-Chlorophenylalaninol Hydrochloride may exhibit toxic effects, including alterations in cellular metabolism and gene expression . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
4-Chlorophenylalaninol Hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as tryptophan hydroxylase and matrix metalloproteinases, influencing the synthesis and degradation of various biomolecules . The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function and biochemical pathways .
Transport and Distribution
The transport and distribution of 4-Chlorophenylalaninol Hydrochloride within cells and tissues are essential for its biochemical activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins, affecting its localization and accumulation within cells . Understanding the transport and distribution mechanisms of 4-Chlorophenylalaninol Hydrochloride is crucial for optimizing its use in biochemical and pharmacological studies.
Subcellular Localization
The subcellular localization of 4-Chlorophenylalaninol Hydrochloride influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in serotonin synthesis and other biochemical pathways . Additionally, 4-Chlorophenylalaninol Hydrochloride may be directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding the compound’s overall impact on cellular function.
特性
IUPAC Name |
2-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDWUIKCXWULET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


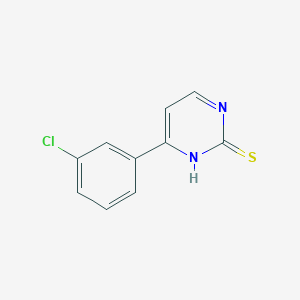
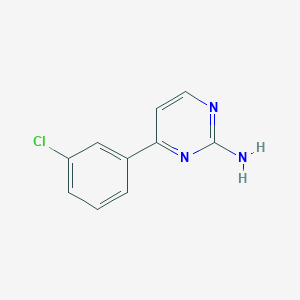


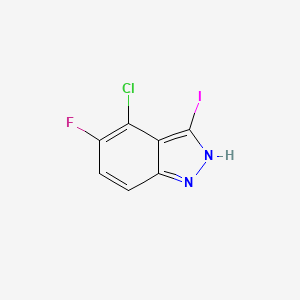
![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)
![2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1455252.png)
